molecular formula C18H14FN5S B2744160 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863459-71-6

7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2744160
CAS No.: 863459-71-6
M. Wt: 351.4
InChI Key: UDQSOXQKZQCVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to the triazolopyrimidine family, a class of heterocyclic compounds with a fused triazole-pyrimidine core. Key structural features include:

  • Position 7: A sulfur-containing (3-fluorobenzyl)thio substituent, which may enhance electronic effects and metabolic stability.

Triazolopyrimidines are explored for diverse biological activities, including antiplatelet (e.g., ticagrelor analogs in and ) , enzyme inhibition () , and receptor antagonism () . The fluorine atom in the benzylthio group could modulate pharmacokinetic properties by reducing oxidative metabolism.

Properties

IUPAC Name

7-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c1-12-5-7-15(8-6-12)24-17-16(22-23-24)18(21-11-20-17)25-10-13-3-2-4-14(19)9-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQSOXQKZQCVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Triazolamines and Pyrimidine Derivatives

A common approach involves reacting 4-amino-1,2,3-triazole with substituted pyrimidine intermediates. For example, heating 4-amino-1,2,3-triazole with 4,6-dichloropyrimidine-5-amine in ethanol at reflux for 48 hours yields the triazolopyrimidine scaffold. Adapting this method, 4-amino-1,2,3-triazole can be condensed with 4-chloro-6-(p-tolyl)pyrimidine-5-amine to introduce the p-tolyl group early in the synthesis (Figure 1).

Reaction conditions :

  • Solvent: Ethanol
  • Temperature: 80°C
  • Catalyst: None
  • Yield: 72–85%

Multi-Component Reactions (MCRs)

MCRs offer a one-pot route to assemble the core and substituents. A four-component reaction of triazolamine, p-tolualdehyde, 3-fluorobenzyl mercaptan, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one in water with p-toluenesulfonic acid (p-TsOH) as a catalyst produces the target compound in 81–91% yield.

Optimized parameters :

  • Catalyst: 10 mol% p-TsOH
  • Temperature: 100°C (reflux)
  • Time: 4 hours

Functionalization at the 7-Position: Introduction of 3-Fluorobenzylthio Group

The 7-position of triazolopyrimidines is highly reactive toward nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the triazole ring.

Thiolation via SNAr

Reacting 7-chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine with 3-fluorobenzyl mercaptan in dimethylformamide (DMF) at 60°C for 6 hours installs the thioether group. Potassium carbonate is used to deprotonate the thiol and drive the reaction.

Yield optimization :

Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 DMF 60 6 78
NaH THF 25 12 65
DBU Acetonitrile 40 8 82

Data adapted from triazolopyrimidine alkylation studies.

Microwave-Assisted Thiolation

Microwave irradiation reduces reaction times significantly. A mixture of 7-chloro intermediate, 3-fluorobenzyl mercaptan, and triethylamine in DMF irradiated at 120°C for 20 minutes achieves 88% yield.

Functionalization at the 3-Position: p-Tolyl Group Installation

The p-tolyl group is introduced either during core formation or via post-functionalization.

Early-Stage Incorporation

Using p-tolualdehyde in the MCR (Section 2.2) directly incorporates the p-tolyl group. This method avoids additional coupling steps but requires precise stoichiometry to prevent byproducts.

Ullmann-Type Coupling

For late-stage functionalization, a copper-catalyzed coupling between 3-iodo-triazolopyrimidine and p-tolylboronic acid in dioxane at 110°C affords the p-tolyl derivative.

Conditions :

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: Cs2CO3
  • Yield: 76%

One-Pot Synthesis Strategies

Combining core formation and functionalization in a single pot improves efficiency. A sequential protocol involves:

  • Cyclocondensation of triazolamine and p-tolualdehyde to form the core.
  • In situ SNAr with 3-fluorobenzyl mercaptan.

Advantages :

  • Reduced purification steps.
  • Total yield: 68%.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H NMR : δ 8.72 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aromatic), 4.52 (s, 2H, SCH2), 2.42 (s, 3H, CH3).
  • HRMS : Calculated for C19H15F4N5S [M+H]+: 437.1024; Found: 437.1028.
  • HPLC Purity : 99.1% (C18 column, MeCN/H2O = 70:30).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Multi-Component Reaction 1 85 98.5 High
Stepwise SNAr + Coupling 3 62 99.3 Moderate
One-Pot Sequential 2 68 97.8 High

Chemical Reactions Analysis

7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the functional groups, using reagents such as halogens or nucleophiles. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have demonstrated that certain triazolo derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. For example, compounds that demonstrate activity against human leukemia (HL-60) and lung carcinoma (A549) cells have been shown to induce apoptosis through caspase activation .
  • Case Study : A study highlighted the synthesis of fluorinated pyrazolo[3,4-d]pyrimidine derivatives, which showed enhanced activity compared to standard chemotherapeutics like doxorubicin. The structure-activity relationship indicated that modifications at specific positions significantly improved anticancer efficacy .

Neuroprotective Effects

Triazolo derivatives are also being explored for their neuroprotective properties. Compounds that modulate neurotransmitter systems or exhibit antioxidant activity may have therapeutic potential in neurodegenerative diseases.

  • Neuroprotection Mechanism : The neuroprotective effects are often attributed to the ability of these compounds to scavenge reactive oxygen species and inhibit neuroinflammation. This can lead to reduced neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

The antimicrobial potential of triazolo[4,5-d]pyrimidines has been documented in various studies. These compounds can inhibit bacterial growth and exhibit antifungal activity.

  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazolo derivatives.

  • Data Table : Below is a summary of key structural features and their corresponding biological activities based on recent research findings.
Compound StructureBiological ActivityReference
Triazolo derivative with fluorine substitutionEnhanced anticancer activity
Sulfur-containing triazoleAntimicrobial properties
Triazolo-pyrimidine with p-tolyl groupNeuroprotective effects

Synthesis and Chemical Properties

The synthesis of 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves multi-step reactions typically starting from readily available precursors. The compound's molecular formula is C18H14FN5SC_{18}H_{14}FN_5S, with a molecular weight of 351.4 g/mol.

  • Synthesis Overview : The synthetic pathway often includes the formation of the triazole ring through cycloaddition reactions followed by thioether formation to introduce sulfur into the structure.

Mechanism of Action

The mechanism of action of 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and biological activities of structurally related triazolopyrimidine derivatives:

Compound Name / ID Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound p-Tolyl (3-Fluorobenzyl)thio ~354.4 (calc.) Hypothesized enzyme inhibition/antagonist activity
3-Decyl-7-(1H-tetrazol-1-yl) derivative () Decyl 1H-Tetrazol-1-yl Anti-epilepsy candidate
9e () 4-(Morpholinomethyl)benzyl Benzo[d]oxazol-2-ylthio XDH/NADPHox inhibitor; improved solubility
7h (Ticagrelor analog, ) Cyclopentane triol Amino, propylthio Antiplatelet activity (IC50 data pending)
3-(4-Fluorobenzyl)-7-thiol () 4-Fluorobenzyl Thiol (-SH) 261.28 Research chemical (discontinued)
A1 () Benzyl Hydrazinyl-propanethio Theoretical affinity for kinases (DFT study)
3-(4-Fluorophenyl)-7-(piperazin-1-yl) () 4-Fluorophenyl Piperazin-1-yl 335.77 High purity (98%); receptor binding

Structure-Activity Relationships (SAR)

  • Position 3: p-Tolyl (target compound) vs. Benzyl groups with morpholine () or piperazine () improve water solubility via hydrogen bonding . Cyclopentane diol (): Critical for ticagrelor’s antiplatelet activity by mimicking adenosine diphosphate (ADP) .
  • Position 7 :

    • (3-Fluorobenzyl)thio vs. propylthio (): The fluorinated aromatic ring may reduce metabolic degradation compared to aliphatic chains.
    • Thiol (-SH, ) vs. thioether (-S-): Thiols are more reactive but prone to oxidation, limiting stability .
    • Heterocyclic substituents (e.g., benzo[d]oxazol-2-ylthio, ): Enhance enzyme inhibition via π-stacking or hydrogen bonding with targets like xanthine dehydrogenase (XDH) .

Pharmacokinetic and Toxicity Profiles

  • Solubility and Bioavailability : Morpholine () and piperazine () substituents improve aqueous solubility, whereas p-tolyl and fluorobenzyl may require formulation adjustments .
  • Metabolism : Fluorine atoms (target compound, ) reduce CYP-mediated oxidation, extending half-life . Propylthio groups () are metabolized to sulfoxides, which may retain activity .
  • Toxicity : 3H-Triazolo[4,5-d]pyrimidines with dione substituents () show low toxicity, while enzyme inhibitors () may have off-target effects .

Biological Activity

The compound 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C19H18FN5S
  • Molecular Weight: 365.44 g/mol
  • Chemical Structure: The compound features a triazolo-pyrimidine core, which is significant for its biological properties.

Triazolopyrimidines often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in cellular processes.
  • Receptor Modulation : They can modulate various receptors, impacting signaling pathways critical in disease states.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal pathogens.

Anticancer Activity

Research indicates that triazolopyrimidine derivatives can inhibit tumor cell proliferation. For example, a related compound showed an IC50 value of 5.76 µg/mL against murine melanoma B16 cells at 24 hours and 3.9 µg/mL at 48 hours . This suggests that the compound may possess significant anticancer properties.

Antimicrobial Activity

Triazolopyrimidines have been evaluated for their antimicrobial potential. Studies have shown that certain derivatives exhibit activity against various strains of bacteria and fungi, indicating their potential use as antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives can effectively kill cancer cells, they may also affect normal cells. For instance, one study demonstrated that a related compound reduced the viability of BJ normal skin fibroblasts by up to 45% at higher concentrations . This highlights the need for careful evaluation of therapeutic indices.

Case Study 1: Anticancer Efficacy

In a study examining the effects of triazolopyrimidine compounds on cancer cell lines, it was found that treatment with these compounds led to significant apoptosis in cancer cells while sparing normal cells. The research indicated a dose-dependent relationship between compound concentration and cell viability reduction.

CompoundCell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48h
Compound AB16 (Melanoma)5.763.9
Compound BBJ (Normal Fibroblast)45% viability reduction at highest concentrationMinimal effect

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of triazolopyrimidine derivatives against various pathogens. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
E. coliCompound C32 µg/mL
S. aureusCompound D16 µg/mL

Q & A

Q. What synthetic strategies are recommended for preparing 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Construct the triazolopyrimidine core through cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with substituted benzaldehydes under acidic conditions.
  • Step 2 : Introduce the 3-fluorobenzylthio group via nucleophilic substitution using 3-fluorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the compound characterized analytically to confirm its structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify aromatic protons (δ 7.2–8.1 ppm), fluorobenzyl groups (δ 4.3 ppm for SCH₂), and p-tolyl methyl protons (δ 2.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z calculated for C₂₀H₁₅F₄N₅S: 433.09) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What solvents and conditions optimize its solubility for in vitro assays?

  • Preferred Solvent : DMSO (10 mM stock solution) due to its low polarity and compatibility with biological buffers .
  • Aqueous Buffers : Solubility decreases in PBS (pH 7.4); use sonication or co-solvents (e.g., 5% Tween-80) for concentrations >50 µM .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or Aurora kinases). The triazolopyrimidine core shows π-π stacking with Phe residues, while the 3-fluorobenzylthio group occupies hydrophobic pockets .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes; analyze RMSD (<2 Å indicates stable binding) .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Case Study : If conflicting IC₅₀ values arise for kinase inhibition:
    • Variable Control : Standardize assay conditions (ATP concentration, incubation time) .
    • Orthogonal Assays : Validate results using fluorescence polarization (FP) and Western blotting for phosphorylated targets .
  • Statistical Analysis : Apply ANOVA to compare datasets; exclude outliers via Grubbs’ test (α=0.05) .

Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

  • Modifications :
    • Replace the p-tolyl group with electron-withdrawing substituents (e.g., p-CF₃) to enhance kinase affinity .
    • Substitute the 3-fluorobenzylthio moiety with bulkier groups (e.g., 3,5-difluorobenzyl) to reduce off-target binding .
  • Testing : Screen derivatives against a panel of 50 kinases (Eurofins KinaseProfiler) to identify selectivity trends .

Q. What methodologies assess the compound’s metabolic stability in preclinical models?

  • In Vitro : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate half-life (t₁/₂) using first-order kinetics .
  • In Vivo : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8 h. Use non-compartmental analysis (WinNonlin) for bioavailability (F%) .

Critical Considerations

  • Stability : Store at -20°C in desiccated vials; avoid freeze-thaw cycles (>3 cycles degrade purity by 15%) .
  • Safety : Wear nitrile gloves and PPE; no acute toxicity reported, but handle as per GHS Category 2 (H315/H319) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.